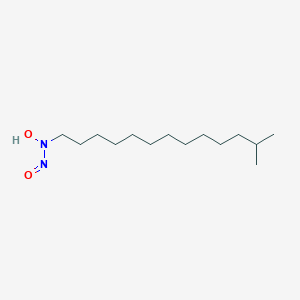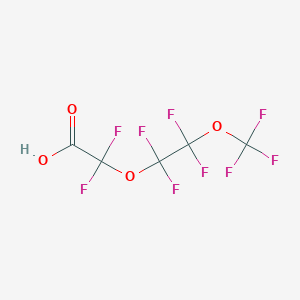
全氟-3,6-二氧庚酸
描述
科学研究应用
表面活性剂
全氟-3,6-二氧庚酸由于其独特的化学结构和性质而被用作表面活性剂 . 作为表面活性剂,它能降低水的表面张力,使其成为实验室实验的绝佳选择 .
腐蚀抑制剂
该化合物用作腐蚀抑制剂,保护金属表面免受腐蚀 . 它的独特化学结构使其能够在金属表面形成保护层,防止氧化和腐蚀 .
润滑剂
全氟-3,6-二氧庚酸用作润滑剂,最大限度地减少机械系统中的摩擦和磨损 . 这使其在降低摩擦至关重要的各种工业应用中发挥作用 .
有机合成中的试剂
该化合物也用作有机合成中的试剂 . 它的独特性质使其成为合成各种有机化合物的宝贵工具 .
聚合物中的稳定剂
全氟-3,6-二氧庚酸用作聚合物中的稳定剂 . 它有助于提高聚合物的物理和化学稳定性,增强其性能和寿命 .
药物制剂中的增溶剂
作用机制
Target of Action
Perfluoro-3,6-dioxaheptanoic acid, also known as nonafluoro-3,6-dioxaheptanoic acid, is a synthetic chemical compound that belongs to the family of perfluorinated carboxylic acids (PFCAs). It is primarily used as a component of the aqueous film-forming foam FN-3
Mode of Action
Additionally, it serves as a corrosion inhibitor, protecting metallic surfaces from corrosion . Moreover, it acts as a lubricant, minimizing friction and wear in mechanical systems .
安全和危害
Perfluoro-3,6-dioxaheptanoic acid poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . It’s recommended to avoid all personal contact, including inhalation, and to use personal protection equipment .
未来方向
Perfluoro-3,6-dioxaheptanoic acid is part of the group of per- and polyfluoroalkyl substances (PFASs), which are being studied for their impact on human health and the environment . The presence of PFASs in the food chain poses a threat to human health . There is a trend towards moving away from these “forever chemicals” to support long-term sustainability goals .
生化分析
Biochemical Properties
Perfluoro-3,6-dioxaheptanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. The interaction of perfluoro-3,6-dioxaheptanoic acid with PPARs can lead to alterations in lipid metabolism and energy balance .
Cellular Effects
Perfluoro-3,6-dioxaheptanoic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluoro-3,6-dioxaheptanoic acid can lead to changes in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Additionally, it can disrupt mitochondrial function, leading to alterations in cellular energy production and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of perfluoro-3,6-dioxaheptanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and activate PPARs, leading to the transcriptional regulation of target genes involved in lipid metabolism and energy homeostasis. Furthermore, perfluoro-3,6-dioxaheptanoic acid can inhibit the activity of certain enzymes involved in fatty acid oxidation, resulting in the accumulation of fatty acids and disruption of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoro-3,6-dioxaheptanoic acid can change over time. This compound is known for its stability and resistance to degradation under various conditions. Long-term exposure to perfluoro-3,6-dioxaheptanoic acid can lead to persistent alterations in cellular function, including chronic inflammation, oxidative stress, and impaired mitochondrial function. These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of perfluoro-3,6-dioxaheptanoic acid vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism and energy balance without causing significant toxicity. At high doses, perfluoro-3,6-dioxaheptanoic acid can induce toxic effects, including liver damage, oxidative stress, and disruption of endocrine function. Threshold effects have been observed, where the adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
Perfluoro-3,6-dioxaheptanoic acid is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation. The presence of perfluoro-3,6-dioxaheptanoic acid can alter metabolic flux and metabolite levels, leading to the accumulation of fatty acids and disruption of normal metabolic processes .
Transport and Distribution
Within cells and tissues, perfluoro-3,6-dioxaheptanoic acid is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, perfluoro-3,6-dioxaheptanoic acid can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of perfluoro-3,6-dioxaheptanoic acid can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and peroxisomes, where it interacts with enzymes and other biomolecules involved in metabolic processes. Post-translational modifications and targeting signals may direct perfluoro-3,6-dioxaheptanoic acid to these compartments, affecting its biochemical properties and cellular effects .
属性
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWRLPJIHGWGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCF2CF2OCF2COOH, C5HF9O4 | |
| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382063 | |
| Record name | Perfluoro-3,6-dioxaheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151772-58-6 | |
| Record name | Perfluoro-3,6-dioxaheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-3,6-dioxaheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the environmental significance of Perfluoro-3,6-dioxaheptanoic acid (NFDHA) and how is its presence being monitored?
A1: NFDHA is a component of the aqueous film-forming foam FN-3 []. Its presence has been detected in the Qiantang River watershed in China, indicating a potential spreading of this emerging PFAS []. Researchers are using highly sensitive analytical techniques to identify and quantify NFDHA in various environmental samples, including water, soil, sediment, and particulate matter []. This allows for the assessment of its distribution and potential risks in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



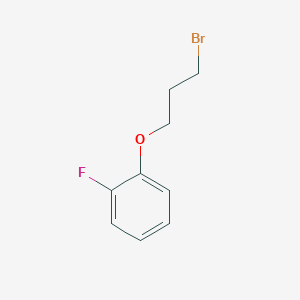
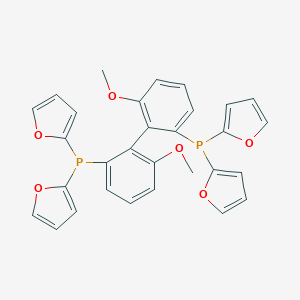

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)

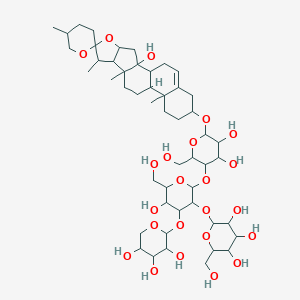

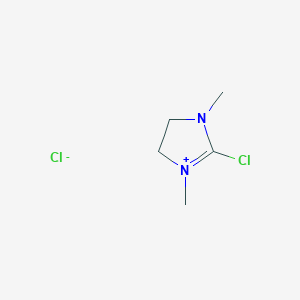


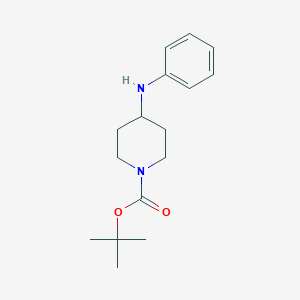
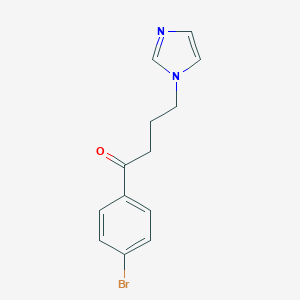
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
